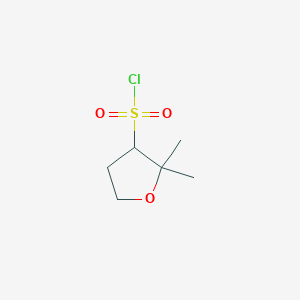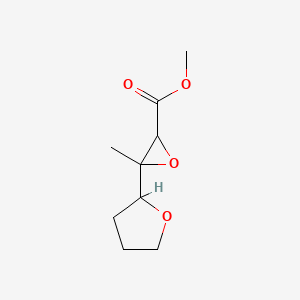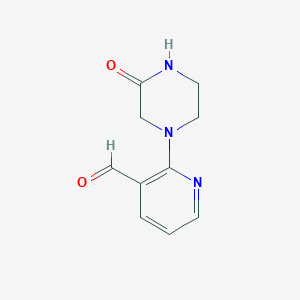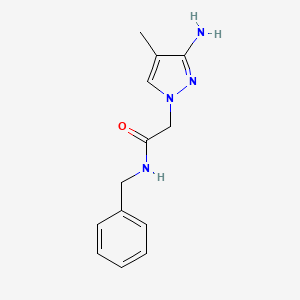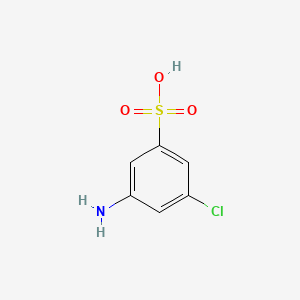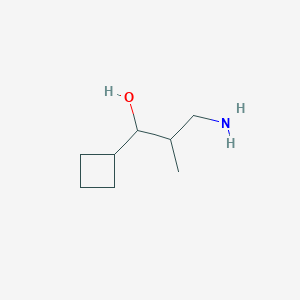
3-Amino-1-cyclobutyl-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₇NO. It features a cyclobutyl ring, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutylmethyl ketone with ammonia and hydrogen in the presence of a catalyst to introduce the amino group. The hydroxyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-cyclobutyl-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutylamines or cyclobutyl alcohols.
Substitution: Halogenated cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-cyclobutyl-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The cyclobutyl ring provides structural stability and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-cyclobutyl-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclobutylamine: Lacks the hydroxyl and methyl groups, making it less versatile.
2-Methylcyclobutanol: Similar ring structure but lacks the amino group.
Uniqueness
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both amino and hydroxyl groups enhances its reactivity and potential in various fields.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-amino-1-cyclobutyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(5-9)8(10)7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
SHRJIGZFPKMAQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

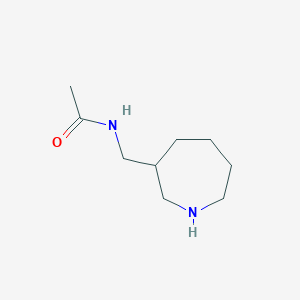
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
